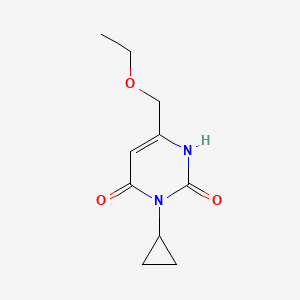
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3-CEM-THP-2,4-dione, is an organosulfur compound that has been widely studied for its potential applications in scientific research. Its structure consists of three cyclopropyl rings and an ethoxymethyl group connected to a tetrahydropyrimidine ring, forming a unique and complex architecture. This molecule has been the focus of numerous studies due to its interesting properties and potential applications.
Scientific Research Applications
Biomarker Potential in Medical Diagnostics
The compound has been researched for its potential as a biomarker in medical diagnostics. For example, a study investigated the urinary volatile organic compound (VOC) profiles in patients with renal cell carcinoma (RCC) and identified specific VOC biomarkers, including derivatives of the compound , that were elevated in patients compared to healthy subjects. This suggests the potential of using compounds like 3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in non-invasive diagnostic assays for diseases like RCC (Wang et al., 2016).
Pharmacokinetics and Pharmacodynamics Research
The compound is also involved in the study of pharmacokinetics and pharmacodynamics. For example, research on similar compounds like ABP-700, an etomidate analog that includes the cyclopropyl group, aims to understand the safety, tolerability, and clinical effects of these compounds. Such studies contribute to the development of new anesthetic agents with better clinical profiles and fewer side effects (Struys et al., 2017).
Mechanism of Action
The cyclopropyl group in the compound refers to a three-membered ring of carbon atoms. The “tetrahydropyrimidine” part of the name indicates a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) that has four additional hydrogen atoms, making it a fully saturated ring .
The ethoxymethyl group (-OCH2CH3) is a common functional group in organic chemistry, where an ethoxy group (-OCH2CH3) is attached to a methyl group (-CH3). The “dione” suffix indicates the presence of two carbonyl groups (=O) in the molecule .
properties
IUPAC Name |
3-cyclopropyl-6-(ethoxymethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-6-7-5-9(13)12(8-3-4-8)10(14)11-7/h5,8H,2-4,6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKQJCQPSXHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(ethoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



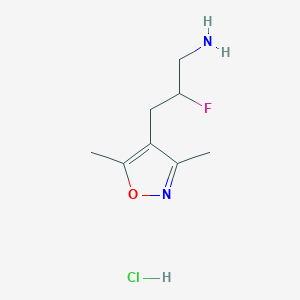
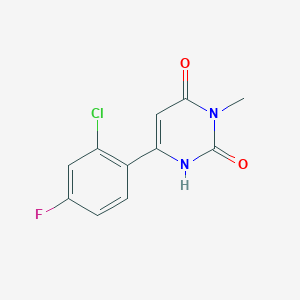

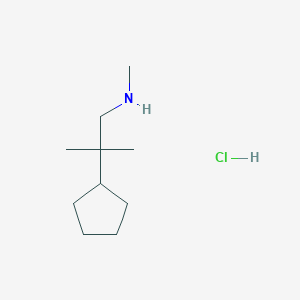
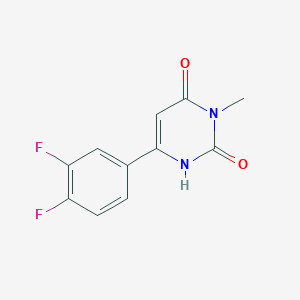
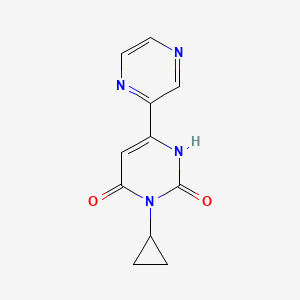
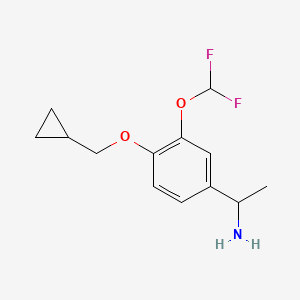
![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
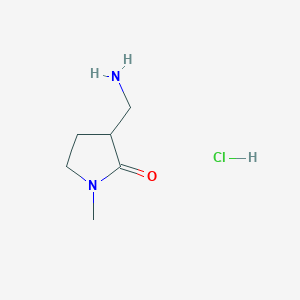
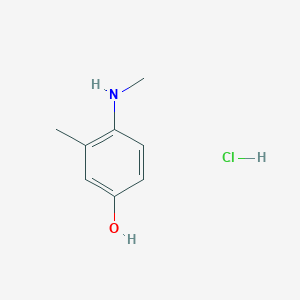
![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)


